molecular formula C11H9NO2 B097754 Methyl quinoline-5-carboxylate CAS No. 16675-62-0

Methyl quinoline-5-carboxylate

Cat. No. B097754
CAS RN: 16675-62-0
M. Wt: 187.19 g/mol
InChI Key: JQWVYSYQJRMDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl quinoline-5-carboxylate” is a chemical compound with the CAS Number: 16675-62-0 . It is a white to yellow powder or crystals and has a molecular weight of 187.2 . The IUPAC name for this compound is methyl 5-quinolinecarboxylate .


Synthesis Analysis

Quinoline derivatives, including “Methyl quinoline-5-carboxylate”, can be synthesized using various methods. Some of these methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of “Methyl quinoline-5-carboxylate” is C11H9NO2 . Quinoline is an aromatic nitrogen-containing heterocyclic compound. It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Various synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .


Physical And Chemical Properties Analysis

“Methyl quinoline-5-carboxylate” is a solid or semi-solid or liquid or lump . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Antiproliferative Activity

Methyl quinoline-5-carboxylate derivatives have been explored for their antiproliferative properties. For instance, 11-aminoalkylamino-substituted 5H- and 6H-indolo[2,3-b]quinolines, including methylated derivatives, demonstrated significant cytotoxicity against human leukemia and lung and colon cancer cell lines. These derivatives exhibited selective cytotoxicities and intercalation binding with DNA, suggesting potential in cancer therapy (Wang et al., 2012).

Spectroscopic Characterization and Optoelectronic Properties

The compound 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate was analyzed using FT-IR, FT-Raman, and NMR spectroscopy. The study also included molecular dynamics simulations and DFT calculations to investigate its reactive and optoelectronic properties. This research provides insights into the molecular structure and potential applications in nonlinear optics and electronics (Menon et al., 2017).

DNA Topoisomerase II Inhibition

Methyl-substituted indolo[2,3-b]quinolines have shown the ability to inhibit DNA topoisomerase II. This activity, coupled with their antimicrobial and cytotoxic properties, positions these compounds as potential therapeutic agents. The research highlights the influence of methyl substitution on their biological activities (Peczyńska-Czoch et al., 1994).

Antibacterial Activity

Some methyl quinoline-5-carboxylate derivatives have demonstrated notable antibacterial activity. For instance, substituted 1,4-dihydro-5-methyl-4-oxo-3-quinoline carboxylic acids showed effectiveness against Gram-positive bacteria, including Streptococcus pneumoniae, a major respiratory pathogen (Miyamoto et al., 1995).

Safety And Hazards

“Methyl quinoline-5-carboxylate” is classified under GHS07 for safety . The hazard statements include H302 and H315 . The precautionary statements include P280, P301+P312, P302+P352, and P305+P351+P338 .

Future Directions

Quinoline and its derivatives, including “Methyl quinoline-5-carboxylate”, have various applications in medicinal and industrial chemistry. There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, future directions may include the development of more environmentally friendly synthesis methods and the exploration of new biological and pharmacological activities .

properties

IUPAC Name

methyl quinoline-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-4-2-6-10-8(9)5-3-7-12-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWVYSYQJRMDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500623
Record name Methyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl quinoline-5-carboxylate

CAS RN

16675-62-0
Record name Methyl quinoline-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl quinoline-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl quinoline-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl quinoline-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl quinoline-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl quinoline-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl quinoline-5-carboxylate

Citations

For This Compound
3
Citations
C KANEKO, A YAMAMOTO… - Chemical and …, 1979 - jstage.jst.go.jp
… The N—oxide (Illa) was synthesized by the usual N—oxidation reaction of methyl quinoline 5—carboxylate (Ila). It should be noted that this carboxylate is especially fitted for the starting …
Number of citations: 14 www.jstage.jst.go.jp
H Wang, L Pang, Y Zhang, J Huang, J Wang… - Journal of Molecular …, 2023 - Elsevier
Apoptosis signal regulated kinase 1 (ASK1, also known as MAP3K5) is a member of the mitogen activated protein kinase (MAPK) signaling pathway that participates in cell survival, …
Number of citations: 1 www.sciencedirect.com
R Guo - 2022 - search.proquest.com
Escaping from flatland to incorporate three-dimensional architectures often improves the drug-like properties of the resulting molecules, such as solubility, lipophilicity and metabolic …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.